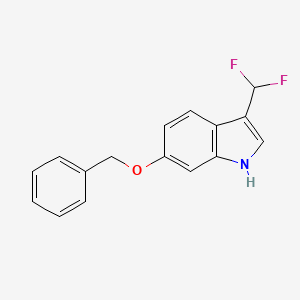

6-Benzyloxy-3-(difluoromethyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H13F2NO |

|---|---|

Molecular Weight |

273.28 g/mol |

IUPAC Name |

3-(difluoromethyl)-6-phenylmethoxy-1H-indole |

InChI |

InChI=1S/C16H13F2NO/c17-16(18)14-9-19-15-8-12(6-7-13(14)15)20-10-11-4-2-1-3-5-11/h1-9,16,19H,10H2 |

InChI Key |

PPLYEZPXEOFRMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of 6 Benzyloxy 3 Difluoromethyl 1h Indole and Its Analogues

Strategies for Indole (B1671886) Core Formation

The formation of the indole nucleus is a cornerstone of this synthesis, with several classical and modern methods available to the synthetic chemist.

Classical Indole Syntheses (e.g., Fischer, Leimgruber-Batcho)

Classical methods for indole synthesis have long been the bedrock of heterocyclic chemistry, offering robust and versatile routes to a wide array of indole derivatives.

The Fischer indole synthesis stands as one of the most venerable and widely used methods for constructing the indole ring. organic-chemistry.orgchim.it This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and an aldehyde or ketone. organic-chemistry.orgchim.itrsc.org The reaction can be catalyzed by various Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid, or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃). chim.itrsc.org The choice of acid catalyst is often crucial for the reaction's success. nih.gov While highly versatile, the regioselectivity of the Fischer synthesis can be influenced by the substitution pattern of the starting materials and the reaction conditions. organic-chemistry.org A modification of this method, known as the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. rsc.org

The Leimgruber-Batcho indole synthesis provides a popular and high-yielding alternative to the Fischer synthesis, particularly for indoles substituted on the benzene (B151609) ring. rsc.orgrsc.org This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative by reaction with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine (B122466). rsc.orgrsc.org The resulting β-amino-o-nitrostyrene is then subjected to a reductive cyclization to afford the indole. rsc.org A variety of reducing agents can be employed for this second step, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, stannous chloride, or sodium hydrosulfite. rsc.org This method is known for its mild conditions and high yields, making it suitable for the synthesis of complex indoles. rsc.org A detailed procedure for the synthesis of 4-benzyloxyindole (B23222), an isomer of the target's core, has been reported using this methodology, starting from 2-methyl-3-nitrophenol (B1294317). nih.gov

| Classical Indole Synthesis | Key Features | Typical Reagents | Relevant Findings |

| Fischer Indole Synthesis | Condensation of a phenylhydrazine with a carbonyl compound followed by acid-catalyzed cyclization. organic-chemistry.orgchim.it | Phenylhydrazines, aldehydes/ketones, Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂). chim.itrsc.org | A one-pot synthesis is possible, and unsymmetrical ketones can lead to regioisomeric products. organic-chemistry.orgnih.gov |

| Leimgruber-Batcho Indole Synthesis | Formation of an enamine from an o-nitrotoluene, followed by reductive cyclization. rsc.orgrsc.org | o-Nitrotoluenes, DMF-DMA, pyrrolidine, reducing agents (e.g., Raney Ni/hydrazine, Pd/C). rsc.org | High-yielding and proceeds under mild conditions, making it suitable for substituted indoles. rsc.org A procedure for 4-benzyloxyindole is well-documented. nih.gov |

Modern Transition-Metal Catalyzed Cyclizations for Indole Assembly

Modern synthetic methods increasingly rely on transition-metal catalysis to achieve efficient and selective indole ring formation. Palladium-catalyzed reactions are particularly prominent in this area. researchgate.netresearchgate.net These methods often involve the intramolecular cyclization of suitably functionalized aniline (B41778) or enamine precursors. For instance, palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has been developed to produce trifluoromethyl-containing indoles. researchgate.net Another approach involves the palladium-catalyzed intramolecular C-H difluoroalkylation to synthesize substituted 3,3-difluoro-2-oxindoles, which are precursors to indoles. rsc.org Rhodium catalysts, such as [RhCp*Cl₂]₂, have also been employed in the functionalization of indoles and the synthesis of fused polycyclic indole systems through cascade annulation methods. acs.org

| Catalyst System | Reaction Type | Key Intermediates/Precursors | Relevant Findings |

| Palladium | Dual C-H functionalization | N-(2-pyrimidyl)-indoles, trifluoroacetimidoyl chlorides | Provides access to fluorinated isocryptolepine analogues. acs.org |

| Palladium | Intramolecular C-H difluoroalkylation | Readily prepared starting materials with BrettPhos as a ligand | Generates a broad range of difluorooxindoles. rsc.org |

| Rhodium | Cascade annulation | Indole moieties | Efficiently generates indole-fused polycyclic molecules. acs.org |

Reductive Cyclization Processes

Reductive cyclization is a key step in several indole syntheses, most notably the Leimgruber-Batcho method. rsc.org This strategy typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. researchgate.netresearchgate.net Beyond the Leimgruber-Batcho synthesis, other reductive cyclization methods have been developed. For example, the reductive cyclization of some 3-substituted 2-(4,5-dimethoxy-2-nitrophenyl)acrylonitriles has been studied for the synthesis of 2,3-disubstituted indoles. researchgate.net The choice of reducing agent is critical and can influence the reaction outcome. Common reagents include catalytic hydrogenation (e.g., Pd/C, Raney Ni), metal-acid systems (e.g., Fe/acetic acid, SnCl₂/HCl), and other reducing agents like sodium hydrosulfite. rsc.orgresearchgate.net

Selective Introduction of the Benzyloxy Moiety at the C6 Position

The introduction of the benzyloxy group at the C6 position of the indole ring is a crucial step in the synthesis of the target molecule. This can be achieved either by starting with a pre-functionalized precursor or by functionalizing the indole core at a later stage.

Etherification and Nucleophilic Substitution Routes from Phenol (B47542) Precursors

A common and direct method for introducing the benzyloxy group is through the etherification of a 6-hydroxyindole (B149900) precursor. The Williamson ether synthesis is a classic and effective method for this transformation. acs.orgresearchgate.net This Sₙ2 reaction involves the deprotonation of the hydroxyl group of 6-hydroxyindole with a suitable base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride). acs.orgresearchgate.net The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net A procedure for the synthesis of 6-benzyloxy-2-nitrotoluene, a precursor for benzyloxyindoles, involves the reaction of 2-methyl-3-nitrophenol with benzyl chloride in the presence of potassium carbonate in DMF. nih.gov

| Reaction | Reagents | Solvent | Key Features |

| Williamson Ether Synthesis | 6-Hydroxyindole, Benzyl halide (e.g., BnBr, BnCl), Base (e.g., NaH, K₂CO₃) | DMF, THF | Classic Sₙ2 reaction for ether formation. acs.orgresearchgate.net |

Precursor Functionalization Strategies for Benzyloxy Incorporation

An alternative strategy involves incorporating the benzyloxy group into one of the starting materials before the indole ring is formed. This approach is exemplified in the Leimgruber-Batcho synthesis of 4-benzyloxyindole, where 2-methyl-3-nitrophenol is first benzylated to form 6-benzyloxy-2-nitrotoluene. nih.gov This pre-functionalized nitrotoluene then undergoes the standard Leimgruber-Batcho sequence to yield the desired benzyloxyindole. nih.gov This strategy ensures the regioselective placement of the benzyloxy group at the desired position on the benzene ring of the indole. Similarly, in a modified Bischler-Möhlau reaction, 3-aminophenol (B1664112) can be reacted with benzoins to yield a mixture of 4- and 6-hydroxyindoles, with the 6-hydroxy isomer often being the major product. nih.gov This 6-hydroxyindole can then be benzylated as described above.

Regioselective Installation of the Difluoromethyl Group at the C3 Position

The indole nucleus is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the most common site for electrophilic substitution. youtube.comyoutube.com Consequently, strategies for introducing substituents at this position are well-developed. The challenge lies in adapting these general methods for the specific and often delicate task of difluoromethylation.

Radical Difluoromethylation Approaches utilizing Difluoromethyl Sources

Radical difluoromethylation has emerged as a powerful tool for C-H functionalization. These methods typically involve the generation of a difluoromethyl radical (•CHF2) from a suitable precursor, which then adds to the electron-rich C2-C3 double bond of the indole. The inherent reactivity of the indole ring often directs this addition to the C3 position.

The transformation can be initiated by various means, including photochemical, thermal, or redox processes. A common and efficient source for the difluoromethyl radical is sodium difluoromethanesulfinate (HCF2SO2Na, also known as Langlois' reagent). rsc.org Under oxidative conditions, this reagent can generate the •CHF2 radical. While some electrochemical methods have reported difluoromethylation at the C-2 position, the reaction pathway is highly dependent on conditions, and radical pathways are often implicated. rsc.org For C3-selectivity, reaction conditions are tuned to favor the addition of the •CHF2 radical to the C3 position, followed by an oxidation and deprotonation sequence to restore the aromaticity of the indole ring.

Table 1: Common Sources for Radical Difluoromethylation

| Reagent Name | Formula | Typical Initiator/Condition |

|---|---|---|

| Sodium Difluoromethanesulfinate | HCF2SO2Na | Oxidants (e.g., t-BuOOH), UV light |

| Diethyl (bromodifluoromethyl)phosphonate | BrCF2P(O)(OEt)2 | Radical Initiators (AIBN), Photoredox Catalysis |

| (Difluoromethyl)tri-n-butyltin | Bu3SnCF2H | Radical Initiators (AIBN) |

This table presents common precursors used to generate difluoromethyl radicals for synthetic applications.

Nucleophilic Difluoromethylation Methods

Direct nucleophilic attack on the indole C3 position is generally not feasible due to the electron-rich nature of the pyrrole (B145914) ring. youtube.com However, a nucleophilic difluoromethylation strategy can be envisioned through the pre-activation of the indole nucleus. This typically involves a two-step sequence:

Formation of an Electrophilic Intermediate: The indole is first reacted with an electrophile to form an intermediate, such as a 3-substituted indoleninium ion. This can be achieved through reactions like the Vilsmeier-Haack reaction (using POCl3/DMF), which installs an iminium group at C3, rendering this position electrophilic.

Nucleophilic Attack: A nucleophilic difluoromethylating agent is then used to attack the activated C3 position. Reagents capable of delivering a "CF2H-" equivalent, such as those derived from diethyl difluoromethylphosphonate or difluoromethylphenyl sulfone upon deprotonation with a strong base, could potentially be employed in this step. nih.gov Following the nucleophilic addition, the intermediate would collapse, eliminating the activating group and furnishing the 3-difluoromethylindole product.

This approach, while synthetically more complex than direct electrophilic methods, offers an alternative pathway when direct methods are unsuccessful or when the desired starting materials for other routes are inaccessible.

Friedel-Crafts Type Reactions for C3-Difluoromethylation

The Friedel-Crafts reaction and its variants are classic methods for the C3-alkylation of indoles. youtube.comnih.gov This reaction leverages the high nucleophilicity of the indole C3 position to attack an electrophilic alkylating agent, typically activated by a Lewis acid catalyst. rsc.org

In the context of C3-difluoromethylation, this would involve an electrophilic source of the "CHF2+" cation or a synthetic equivalent. The reaction between the 6-benzyloxy-1H-indole and this electrophile would be promoted by a Lewis acid. The Lewis acid coordinates to the difluoromethyl source, enhancing its electrophilicity and facilitating the attack by the indole. A wide range of Lewis acids can be employed, with their strength and nature tailored to the specific substrate and difluoromethylating agent. cardiff.ac.uk For instance, catalysts like copper(II) triflate (Cu(OTf)2) and tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) have proven effective in C3-alkylation reactions of indoles. rsc.orgcardiff.ac.uk

Table 2: Potential Lewis Acids and Electrophiles for Friedel-Crafts C3-Difluoromethylation

| Lewis Acid Catalyst | Potential Electrophilic CHF2 Source |

|---|---|

| Boron trifluoride etherate (BF3·OEt2) | Bromodifluoromethane (HCF2Br) |

| Iron(III) chloride (FeCl3) nih.gov | Difluoromethyl triflate (CF2HOTf) |

| Copper(II) triflate (Cu(OTf)2) rsc.org | S-(Difluoromethyl)diarylsulfonium salts |

This table outlines potential combinations of catalysts and reagents for achieving C3-difluoromethylation via a Friedel-Crafts type mechanism.

Electrophilic Difluoromethylation Techniques

Building on the principles of Friedel-Crafts chemistry, a variety of specialized electrophilic difluoromethylating reagents have been developed. These reagents are often designed to be more stable, easier to handle, and sometimes capable of reacting with indoles under milder conditions, occasionally without the need for a strong Lewis acid promoter.

The reaction mechanism remains an electrophilic aromatic substitution, where the C3 atom of the indole attacks the electrophilic difluoromethyl source. youtube.com Reagents such as S-(difluoromethyl)diarylsulfonium salts or other hypervalent iodine or selenium-based difluoromethylating agents fall into this category. These compounds contain a weakened bond to the difluoromethyl group, making it susceptible to nucleophilic attack by the indole. The choice of reagent can be critical, and recent research has focused on developing reagents that offer high selectivity and functional group tolerance. rsc.org The inherent reactivity of the 6-benzyloxy-1H-indole's C3 position makes it an excellent candidate for these direct electrophilic functionalization methods. youtube.com

Integrated Synthetic Sequences for Target Compound Assembly

The construction of the final target molecule, 6-benzyloxy-3-(difluoromethyl)-1H-indole, requires a coherent multi-step strategy that combines the synthesis of the core indole structure with one of the aforementioned C3-difluoromethylation methods.

Multi-Step Linear Synthetic Pathways

A robust and common approach to substituted indoles is the Leimgruber-Batcho indole synthesis. orgsyn.org This method is well-suited for preparing the 6-benzyloxy-1H-indole precursor. A plausible linear sequence is as follows:

Synthesis of the Precursor (6-Benzyloxy-1H-indole): The synthesis begins with a commercially available starting material, such as 4-methyl-3-nitrophenol. The phenolic hydroxyl group is protected via a Williamson ether synthesis using benzyl chloride and a base like potassium carbonate to yield 4-benzyloxy-2-nitrotoluene. orgsyn.org This intermediate is then condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine, specifically (E)-6-benzyloxy-2-nitro-β-dimethylaminostyrene. orgsyn.org The final step in forming the indole core is a reductive cyclization of this enamine. This is typically achieved using a reducing agent like hydrogen gas with a palladium catalyst, or transfer hydrogenation with agents like hydrazine in the presence of Raney nickel, which reduces the nitro group and facilitates the cyclization to yield 6-benzyloxy-1H-indole. orgsyn.org

C3-Difluoromethylation: With the 6-benzyloxy-1H-indole in hand, the final step is the regioselective installation of the difluoromethyl group at the C3 position. A Friedel-Crafts type reaction serves as a reliable method. The 6-benzyloxy-1H-indole would be dissolved in an appropriate solvent and treated with a Lewis acid (e.g., FeCl3) and an electrophilic difluoromethyl source (e.g., S-(difluoromethyl)diarylsulfonium salt) at a controlled temperature. Upon completion of the reaction and aqueous workup, the crude product would be purified, typically by column chromatography, to afford the final target compound, this compound.

This linear pathway provides a clear and adaptable blueprint for the synthesis, allowing for modifications in reagents and conditions at each step to optimize the yield and purity of the desired product.

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 6-Benzyloxy-1H-indole |

| Sodium difluoromethanesulfinate |

| Diethyl (bromodifluoromethyl)phosphonate |

| (Difluoromethyl)tri-n-butyltin |

| Chlorodifluoromethane |

| Diethyl difluoromethylphosphonate |

| Difluoromethylphenyl sulfone |

| Bromodifluoromethane |

| Difluoromethyl triflate |

| S-(Difluoromethyl)diarylsulfonium salts |

| Difluoromethanesulfonyl chloride |

| 4-methyl-3-nitrophenol |

| Benzyl chloride |

| Potassium carbonate |

| 4-Benzyloxy-2-nitrotoluene |

| N,N-Dimethylformamide dimethyl acetal |

| (E)-6-Benzyloxy-2-nitro-β-dimethylaminostyrene |

| Hydrazine |

Convergent Synthesis Approaches

Convergent synthesis strategies are highly valued for their efficiency and ability to rapidly generate structural diversity. In this approach, key structural fragments of the target molecule are synthesized independently and then joined together in the final stages. For a molecule like this compound, a convergent approach could involve the coupling of a pre-formed benzyloxy-substituted aniline or hydrazine derivative with a fragment containing the difluoromethyl group.

While a specific, documented convergent synthesis for this compound is not prominently reported in the literature, established indole synthesis methodologies can be adapted for this purpose. A hypothetical convergent strategy could be based on the well-known Fischer indole synthesis. This would involve the reaction between (4-(benzyloxy)phenyl)hydrazine and a suitable carbonyl compound, 3,3-difluoro-4-oxobutanal , under acidic conditions. The key steps would be the formation of a phenylhydrazone intermediate, followed by a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement and subsequent cyclization to yield the indole core with the desired substituents in place.

Another powerful convergent method is the Larock indole synthesis, a palladium-catalyzed reaction. This approach could unite 1-(benzyloxy)-4-iodo-benzene with an appropriately designed amine bearing the difluoromethyl group, such as N-allyl-2,2-difluoroethan-1-amine , to construct the indole ring system in a single, highly efficient step.

The synthesis of analogues often involves similar strategies. For instance, the synthesis of various substituted indoles has been achieved through the condensation of substituted nitroaromatics followed by reductive cyclization. orgsyn.org A notable example is the preparation of 4-benzyloxyindole, which begins with the benzylation of 2-methyl-3-nitrophenol to form 6-Benzyloxy-2-nitrotoluene . orgsyn.org This intermediate is then condensed with N,N-dimethylformamide dimethyl acetal and pyrrolidine to create an enamine, which is subsequently reduced using Raney nickel and hydrazine to furnish the indole ring. orgsyn.org This multi-step, yet convergent, pathway highlights a common strategy for building substituted indoles from readily available starting materials.

Table 1: Hypothetical Convergent Synthesis Strategy

| Key Fragment A | Key Fragment B | Proposed Coupling Reaction | Target |

|---|---|---|---|

| (4-(Benzyloxy)phenyl)hydrazine | 3,3-Difluoro-4-oxobutanal | Fischer Indole Synthesis | This compound |

| 1-(Benzyloxy)-4-iodo-benzene | N-allyl-2,2-difluoroethan-1-amine | Larock Indole Synthesis | This compound |

Analytical Characterization Methodologies in Synthetic Organic Chemistry

The structural confirmation of a newly synthesized compound like this compound is a critical step that relies on a suite of sophisticated analytical techniques. These methods provide unambiguous evidence of the molecule's identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals for the aromatic protons on the indole and benzyl rings, a singlet for the benzylic CH₂ group, a characteristic triplet for the CHF₂ group (split by the two fluorine atoms), and a broad singlet for the N-H proton of the indole ring. rsc.org

¹³C NMR (Carbon-13 NMR) identifies the different carbon atoms in the molecule. The spectrum would show distinct signals for the carbons of the indole core, the benzyl group, the benzylic CH₂ carbon, and a triplet for the CF₂ carbon due to carbon-fluorine coupling. rsc.org

¹⁹F NMR (Fluorine-19 NMR) is specifically used to detect fluorine atoms. For the target molecule, this spectrum would show a doublet corresponding to the two equivalent fluorine atoms of the difluoromethyl group, split by the adjacent proton. rsc.org

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic and alkyl groups, C=C stretches of the aromatic rings, C-O stretching of the ether linkage, and strong C-F stretching vibrations for the difluoromethyl group. rsc.org

Melting Point analysis is a fundamental technique to assess the purity of a solid compound. A sharp and defined melting point range is indicative of a pure substance. orgsyn.org For comparison, the related compound 6-benzyloxyindole (B15660) has a reported melting point of 116-119°C. chemicalbook.com

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm its elemental composition. rsc.org

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons, benzylic CH₂, indole N-H, and a triplet for the CHF₂ proton. |

| ¹³C NMR | Signals for aromatic carbons, benzylic CH₂, and a triplet for the CF₂ carbon. |

| ¹⁹F NMR | A doublet for the two fluorine atoms of the CHF₂ group. |

| HRMS (ESI) | Calculation of [M+H]⁺ or [M+Na]⁺ to confirm the exact molecular formula (C₁₆H₁₃F₂NO). |

| IR (KBr) | Characteristic peaks for N-H, C-H (aromatic/aliphatic), C=C, C-O, and C-F bonds. |

| Melting Point | A sharp, defined melting point range. |

Chemical Transformations and Derivatization Reactions of the 6 Benzyloxy 3 Difluoromethyl 1h Indole Scaffold

Reactivity of the Indole (B1671886) Nitrogen (N1) for Further Derivatization

The nitrogen atom of the indole ring is a key site for introducing a wide range of substituents, which can significantly modulate the electronic properties and biological activity of the resulting molecules.

The nitrogen atom of the indole nucleus can be readily functionalized through alkylation and acylation reactions. These transformations typically proceed by deprotonation of the indole N-H with a suitable base to form the corresponding indolide anion, which then acts as a nucleophile.

N-Alkylation: The alkylation of the indole nitrogen introduces an alkyl group, which can alter the steric and electronic profile of the molecule. Common alkylating agents include alkyl halides and sulfates. The choice of base and solvent is crucial for achieving high yields and selectivity for N-alkylation over potential C3-alkylation. For indoles, strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently employed to ensure complete deprotonation. google.com For instance, the general reaction of an indole with an alkyl halide in the presence of a base like NaH leads to the corresponding N-alkylated indole. While direct examples for 6-benzyloxy-3-(difluoromethyl)-1H-indole are not extensively documented in readily available literature, the N-difluoromethylation of various substituted indoles has been studied. researchgate.net This reaction, using Freon-22 (CHClF2) in a two-phase system with aqueous potassium hydroxide (B78521) and a phase-transfer catalyst like 18-crown-6, demonstrates the feasibility of introducing fluorinated alkyl groups at the N1 position. researchgate.net The reaction conditions are dependent on the nature of the substituents on the indole ring. researchgate.net

N-Acylation: N-acylation introduces an acyl group to the indole nitrogen, often serving to protect the nitrogen or to introduce a new functional handle. Acylating agents such as acyl chlorides or anhydrides are commonly used. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Studies on the chemoselective N-acylation of indoles have shown that thioesters can serve as effective acyl sources in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene. nih.gov This method offers an alternative to the more reactive acyl chlorides. nih.gov Another approach involves the use of acyl chlorides with dialkylaluminum chloride, which allows for selective acylation at the C3 position, but modifications can direct the reaction to the N1 position, particularly if the C3 position is blocked. organic-chemistry.org

A summary of typical conditions for these reactions is presented in the table below.

| Reaction Type | Reagents | Base | Solvent | Typical Conditions |

| N-Alkylation | Alkyl halide (e.g., R-X) | NaH | DMF or THF | 0 °C to room temperature |

| N-Difluoromethylation | CHClF₂ (Freon-22) | KOH (50% aq.) / 18-crown-6 | THF | Room temperature |

| N-Acylation | Acyl chloride (e.g., RCOCl) | Pyridine or Et₃N | CH₂Cl₂ | 0 °C to room temperature |

| N-Acylation | Thioester (e.g., RCOSMe) | Cs₂CO₃ | Xylene | 140 °C |

The introduction of a sulfonyl group at the indole nitrogen (N-sulfonylation) is a common strategy in medicinal chemistry to generate compounds with a wide range of biological activities. The resulting N-sulfonylindoles often exhibit improved metabolic stability and altered physicochemical properties. The reaction involves the treatment of the indole with a sulfonyl chloride in the presence of a base.

For the synthesis of N-sulfonylated 3-(difluoromethyl)indoles, a typical procedure involves the deprotonation of the indole with a strong base like sodium hydride (NaH) in an anhydrous solvent such as DMF, followed by the addition of the desired sulfonyl chloride (e.g., phenylsulfonyl chloride). This approach has been utilized in the synthesis of novel 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives. The N-sulfonyl group in these compounds serves as a key structural element for their biological function. The direct C-H sulfonylation of nitrogen-containing heteroaromatics can also be achieved through N-activation with triflic anhydride, followed by the addition of a sulfinate salt. chemrxiv.orgresearchgate.net

| Substrate | Sulfonylating Agent | Base | Solvent | Product |

| This compound | Phenylsulfonyl chloride | NaH | DMF | 6-Benzyloxy-3-(difluoromethyl)-1-(phenylsulfonyl)-1H-indole |

| N-heteroaromatics | Triflic anhydride, Sulfinate salt | Base | Dichloromethane | Sulfonylated N-heteroaromatics |

Functional Group Interconversions at the C3 Position

The C3 position of the indole ring is highly reactive and allows for a variety of functional group manipulations, even with the presence of the difluoromethyl moiety.

The difluoromethyl (CF₂H) group is a bioisostere of a hydroxyl or thiol group and is generally stable. However, under specific conditions, it can be transformed into other functional groups. One potential modification is its reduction to a difluoromethylcarbinol. While specific examples for the reduction of the CF₂H group in this compound are scarce, the reduction of related fluorinated ketones to alcohols is a well-established transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for such reductions. The synthesis of (1H-indol-3-yl)difluoromethanol derivatives would likely proceed from a corresponding difluoromethyl ketone precursor, which would be synthesized prior to the reduction step.

The C3 position of indoles is nucleophilic and readily undergoes electrophilic substitution. However, with the C3 position already substituted with a difluoromethyl group, direct introduction of other functional groups at this position via electrophilic attack is generally not feasible without prior modification.

One of the most common reactions for introducing a functional group at C3 is the Vilsmeier-Haack reaction , which typically installs a formyl group at the C3 position of an unsubstituted indole using a Vilsmeier reagent (e.g., POCl₃/DMF). wikipedia.orgorganic-chemistry.orgijpcbs.comcambridge.org For this compound, this reaction would not proceed at the C3 position. However, if the synthesis starts from a 6-benzyloxyindole (B15660), the Vilsmeier-Haack reaction could be used to introduce a C3-formyl group, which could then be a precursor for the synthesis of the difluoromethyl group.

The introduction of other electrophiles at C3, such as in Friedel-Crafts acylation, is a common strategy for functionalizing indoles. organic-chemistry.org These reactions typically require a Lewis acid catalyst. For a 3-substituted indole like the title compound, such reactions would likely occur at other positions on the indole ring, such as C2 or on the benzene (B151609) ring, depending on the directing effects of the existing substituents. The synthesis of various 3-substituted indoles often involves multi-step sequences where the C3-substituent is built up from a simpler precursor. researchgate.netnih.gov

Chemical Modifications of the Benzyloxy Group at C6

The benzyloxy group at the C6 position serves as a protecting group for the phenol (B47542) functionality and can be removed to unmask the hydroxyl group, which can then be used for further derivatization.

The most common method for the deprotection of a benzyl (B1604629) ether is catalytic transfer hydrogenolysis . This method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas, ammonium (B1175870) formate, or cyclohexene, in a suitable solvent like ethanol (B145695) or methanol. mdpi.comresearchgate.net This reaction is generally clean and efficient. However, the compatibility of this method with the difluoromethyl group must be considered, although fluoroalkyl groups are typically stable to these conditions.

| Deprotection Method | Reagents | Solvent | Key Features |

| Catalytic Transfer Hydrogenolysis | Pd/C, H₂ (or H-donor) | Ethanol or Methanol | Mild, common, generally high yielding. |

| Acidic Cleavage | Trifluoroacetic acid (TFA) | Dichloromethane | Can be harsh, potential for side reactions. |

| Lewis Acid Cleavage | Boron trichloride (B1173362) (BCl₃) | Dichloromethane | Effective but can be aggressive. |

| Oxidative Cleavage | DDQ, visible light | Dichloromethane | Mild, selective under photochemical conditions. |

Debenzylation Strategies (e.g., Catalytic Hydrogenolysis)

The removal of the benzyl protecting group from the C6-oxygen is a critical step in the synthetic manipulation of the this compound scaffold, unmasking the phenol for further functionalization. Catalytic hydrogenolysis is the most common and efficient method for this transformation. This reaction is typically carried out in the presence of a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere.

The reaction proceeds cleanly to afford 6-hydroxy-3-(difluoromethyl)-1H-indole. The choice of solvent is crucial for the success of the reaction, with polar solvents such as ethanol, methanol, or ethyl acetate (B1210297) being commonly employed. The reaction conditions are generally mild, proceeding at room temperature and atmospheric pressure of hydrogen, which ensures the preservation of the difluoromethyl group and the integrity of the indole ring. The benzyloxy group at the 6-position can be deprotected under hydrogenolysis conditions to yield the corresponding 6-hydroxy derivative, which can then be used for further functionalization.

Table 1: Representative Conditions for Catalytic Hydrogenolysis of this compound

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) |

| 10% Pd/C | Ethanol | 25 | 1 | 4-6 |

| 5% Pd/C | Methanol | 25 | 1 | 6-8 |

| 10% Pd/C | Ethyl Acetate | 25 | 1 | 4-6 |

Introduction of Alternative Aryloxy or Alkoxy Substituents

Following the debenzylation to 6-hydroxy-3-(difluoromethyl)-1H-indole, the newly formed hydroxyl group serves as a handle for the introduction of a variety of alternative aryloxy or alkoxy substituents. This is typically achieved through Williamson ether synthesis or its modern variants.

O-Alkylation: The reaction of the 6-hydroxyindole (B149900) with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a suitable base affords the corresponding 6-alkoxy-3-(difluoromethyl)-1H-indole. Common bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The direct alkylation of hydroxyl groups on heterocyclic systems can sometimes lead to a mixture of N- and O-alkylated products, depending on the substrate and reaction conditions. nih.gov

O-Arylation: The introduction of an aryloxy group can be accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination-type C-O coupling reactions. The Ullmann condensation typically involves the reaction of the 6-hydroxyindole with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. jk-sci.com More contemporary methods utilize palladium catalysts with specialized ligands, which often proceed under milder conditions and with a broader substrate scope. organic-chemistry.orgorganic-chemistry.org

Table 2: Conditions for Introduction of Alternative Substituents at C6

| Reaction Type | Reagents | Catalyst/Base | Solvent | Temperature (°C) |

| O-Alkylation | Methyl Iodide | K₂CO₃ | DMF | 25-50 |

| O-Alkylation | Ethyl Bromide | NaH | THF | 0-25 |

| O-Arylation (Ullmann) | Phenyl Iodide | CuI / L-proline, K₂CO₃ | DMSO | 100-120 |

| O-Arylation (Buchwald) | Phenyl Bromide | Pd(OAc)₂ / tBuXPhos, Cs₂CO₃ | Toluene | 80-100 |

Further Functionalization of the Indole Ring System at Other Positions (e.g., C2, C4, C5, C7)

The this compound scaffold can be further functionalized at various other positions on the indole ring, enabling the synthesis of a diverse library of compounds.

C2-Functionalization: The C2 position of the indole ring, being adjacent to the nitrogen atom, is a site of significant synthetic interest. As the C3 position is already substituted, direct electrophilic substitution at C2 is generally not favored. However, after N-protection (e.g., with a tosyl or Boc group), lithiation at the C2 position can be achieved using a strong base like n-butyllithium, followed by quenching with an electrophile. nih.gov Transition metal-catalyzed C-H activation strategies have also emerged as powerful tools for the C2-functionalization of indoles. researchgate.netresearchgate.net

Functionalization at C4, C5, and C7: Modification of the benzene portion of the indole ring is more challenging due to its lower reactivity compared to the pyrrole (B145914) ring. However, the use of directing groups on the indole nitrogen can facilitate regioselective C-H activation at these positions. nih.govnih.gov For instance, a pivaloyl or a phosphinoyl group on the indole nitrogen can direct metallation to the C4 or C7 positions. nih.govresearchgate.net The inherent electronic properties of the 6-benzyloxy group, being an electron-donating group, will influence the regioselectivity of electrophilic aromatic substitution, generally favoring substitution at the C5 and C7 positions.

Chemo- and Regioselectivity in Multi-Substituted Indole Systems

The presence of multiple substituents on the indole ring, as in the case of this compound, raises important questions of chemo- and regioselectivity in subsequent reactions.

Electrophilic Substitution: The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic substitution, with the C3 position being the most reactive site. youtube.com In the case of this compound, the C3 position is already occupied. The electron-withdrawing nature of the difluoromethyl group at C3 deactivates the pyrrole ring towards further electrophilic attack. Conversely, the electron-donating benzyloxy group at C6 activates the benzene ring. Therefore, electrophilic substitution reactions, such as the Vilsmeier-Haack reaction (formylation), are expected to occur preferentially on the benzene ring, likely at the C5 or C7 position, guided by the directing effect of the C6-benzyloxy group. wikipedia.orgchemistrysteps.comorganic-chemistry.org The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto electron-rich aromatic and heteroaromatic compounds. jk-sci.com

Influence of the Difluoromethyl Group: The difluoromethyl group (CHF₂) is a lipophilic hydrogen bond donor and is considered a bioisostere of a hydroxyl or thiol group. Its strong electron-withdrawing nature significantly influences the electronic properties of the indole ring. This deactivation of the pyrrole moiety can be exploited to direct reactions towards the benzenoid ring. Furthermore, the presence of the CHF₂ group can impact the acidity of the N-H proton, which can affect the outcome of N-alkylation or N-arylation reactions.

Table 3: Predicted Regioselectivity of Electrophilic Substitution

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

| Vilsmeier-Haack | Vilsmeier Reagent | 5-formyl and/or 7-formyl derivative | C3 is blocked; C6-OBn is an ortho-, para-director. |

| Nitration | NO₂⁺ | 5-nitro and/or 7-nitro derivative | C3 is blocked; C6-OBn is an ortho-, para-director. |

| Halogenation | Br⁺ / Cl⁺ | 5-halo and/or 7-halo derivative | C3 is blocked; C6-OBn is an ortho-, para-director. |

Mechanistic Insights and Computational Investigations into Indole Functionalization

Elucidation of Reaction Pathways for Difluoromethylation

The difluoromethylation of indoles can proceed through various pathways, with radical mechanisms being particularly prominent.

Studies on Radical Mechanisms and Intermediates (e.g., Imidoyl Radicals)

The introduction of a difluoromethyl group (CF2H) into heterocyclic compounds is a key strategy in medicinal chemistry. rsc.orgresearchgate.net Radical processes have emerged as a powerful tool for this transformation. rsc.orgresearchgate.net A common method involves the generation of the difluoromethyl radical (•CHF2) from a suitable precursor. This radical can then be trapped by the indole (B1671886) ring.

While not directly a difluoromethylation method, the chemistry of imidoyl radicals is highly relevant to indole synthesis and functionalization. rsc.org Imidoyl radicals are versatile intermediates that can undergo cyclization reactions to form a variety of heterocyclic structures, including indoles. rsc.org This underscores the general importance of radical intermediates in the chemistry of these bicyclic systems.

In the context of direct C3-difluoromethylation, the reaction is believed to proceed via the addition of a •CHF2 radical to the electron-rich C3 position of the indole. This generates a stabilized radical intermediate which is subsequently oxidized to the final product. An electrochemical approach has also been developed for the C2-difluoromethylation of indoles using sodium difluoromethanesulfinate (HCF2SO2Na) as the fluorinating reagent, which is also proposed to proceed through a radical pathway. rsc.org

Role of Catalysis in Fluorine Introduction Reactions

Catalysis is essential for achieving efficient and selective fluorination reactions. rsc.org Transition metals and photoredox catalysis are two of the most important strategies. rsc.org

Transition Metal Catalysis : Copper and nickel complexes have been extensively used to catalyze difluoromethylation reactions. rsc.org For instance, copper-mediated C-H difluoromethylation of heteroaryl compounds has been achieved under oxidative conditions. rsc.org Nickel catalysis is also effective, in part due to the stability of various nickel oxidation states (e.g., Ni(I), Ni(III)) which allows for facile oxidative addition and reductive elimination steps. rsc.org Palladium catalysts have been employed in the decarbonylative difluoromethylation of aroyl chlorides. rsc.org

Photoredox Catalysis : Visible-light photoredox catalysis provides a mild and efficient way to generate difluoromethyl radicals from precursors. This method has been successfully applied to the difluoromethylation of various heterocycles. researchgate.net

Theoretical Chemistry Approaches (e.g., Density Functional Theory (DFT) Calculations)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms and predicting the reactivity of organic molecules. mdpi.comresearchgate.net

Prediction of Reactivity and Selectivity in Indole Transformations

DFT calculations can be used to model the reaction pathways of indole functionalization, including difluoromethylation. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most energetically favorable reaction pathway. This allows for the prediction of regioselectivity, for instance, why functionalization occurs preferentially at the C3 position of the indole ring.

Recent studies have utilized DFT to understand the regioselectivity of C4-alkynylation of indoles, demonstrating that the energy barrier for the C4-activating pathway is significantly lower than that for the C2-activating pathway. acs.org Similarly, computational studies on indolynes have shown that distortion energies can be used to predict the regioselectivity of nucleophilic additions. acs.org These examples highlight the power of DFT in predicting reactivity and selectivity in indole chemistry.

Understanding Electronic and Steric Effects of Substituents on Reaction Energetics

The electronic and steric properties of substituents on the indole ring have a profound impact on reaction outcomes. The benzyloxy group at the C6 position of 6-benzyloxy-3-(difluoromethyl)-1H-indole is an electron-donating group, which increases the electron density of the indole ring and influences its reactivity.

Computational studies have investigated the effect of various electron-donating and electron-withdrawing substituents on the electronic properties of the indole chromophore. nih.gov It has been shown that electron-donating and electron-accepting groups have opposite effects on the indole ring. researchgate.net DFT calculations can quantify these effects, for example, by analyzing the charge distribution within the molecule. researchgate.net This information is crucial for understanding how a substituent like the C6-benzyloxy group will influence the energetics of the difluoromethylation reaction. Both steric and electronic effects of nucleophiles and substituents have been shown to control the regioselectivity in nucleophile trapping of arynes. acs.org

Transition State Analysis and Reaction Energetics of Indole-Forming and Functionalization Reactions

DFT calculations are used to locate and characterize the transition states of reactions. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For the difluoromethylation of indole, theoretical calculations can pinpoint the transition state for the addition of the •CHF2 radical to the indole ring.

Furthermore, computational studies have been instrumental in elucidating the mechanisms of complex catalytic cycles. For example, DFT calculations on the nickel-catalyzed C-C activation of benzocyclobutenols revealed that the C-C reductive elimination is the enantio-determining step. acs.org In another study on the transmetalation of Pd(II)-F to Pd(II)-CF3, dynamic calculations revealed a post-transition-state bifurcation, highlighting the complexity that can be unraveled through computational analysis. acs.org Crystallographic analysis of transition state mimics bound to enzymes has also provided valuable insights into reaction mechanisms. nih.gov

Spectroscopic Techniques for Mechanistic Confirmation (e.g., Electron Spin Resonance (ESR) Spectroscopy)

The functionalization of the indole ring, a core scaffold in numerous natural products and pharmaceuticals, often proceeds through complex reaction mechanisms involving transient, high-energy intermediates. Elucidating these pathways is crucial for reaction optimization and the rational design of new synthetic methodologies. While various techniques contribute to mechanistic understanding, Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, stands out as a uniquely powerful tool for the direct detection and characterization of paramagnetic species, such as the radical intermediates implicated in many indole functionalization reactions. ethz.choxfordsciencetrove.com

The fundamental principle of ESR spectroscopy lies in the interaction of unpaired electrons with an external magnetic field. ethz.ch Molecules with all electrons paired are diamagnetic and ESR-silent. However, radicals, which possess one or more unpaired electrons, exhibit a net magnetic moment due to electron spin. When placed in a magnetic field, the spin states of these unpaired electrons, designated as +1/2 and -1/2, become non-degenerate. The absorption of microwave radiation can induce transitions between these energy levels, giving rise to an ESR spectrum. ethz.ch The precise magnetic field and frequency at which this resonance occurs are highly sensitive to the local electronic environment of the unpaired electron, providing a detailed fingerprint of the radical species.

In the context of the functionalization of indoles, such as the introduction of a difluoromethyl group, reactions are often proposed to proceed via a radical mechanism. For instance, the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, followed by its addition to the electron-rich indole nucleus, is a plausible pathway. rsc.orgrsc.org However, these radical intermediates are typically short-lived and present in low concentrations, making their direct observation challenging.

To overcome this limitation, a technique known as spin trapping is frequently employed. mdpi.comnih.gov This method involves the addition of a "spin trap," a diamagnetic molecule that reacts rapidly with the transient radical to form a much more stable and persistent radical adduct. This adduct accumulates to a concentration detectable by ESR, effectively "trapping" the initial short-lived radical. Common spin traps include nitrone compounds like Phenyl N-tert-butylnitrone (PBN) and 5,5-Dimethyl-1-pyrroline N-oxide (DMPO). nih.govacs.org

The resulting ESR spectrum of the spin adduct provides invaluable mechanistic information. Analysis of the spectrum can reveal:

Hyperfine Coupling Constants (hfc): The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ¹⁹F, ³¹P) splits the ESR signal into multiple lines. The magnitude of this splitting, the hfc, is characteristic of the specific nuclei and their spatial relationship to the unpaired electron, allowing for the identification of the trapped radical. nih.gov

g-value: This is a dimensionless parameter, analogous to the chemical shift in NMR, that is characteristic of the radical's electronic structure.

While radical mechanisms are strongly suggested by control experiments (e.g., reaction inhibition by radical scavengers like TEMPO) in various indole difluoromethylation reactions, the direct detection of the specific difluoromethyl radical adduct of a 6-benzyloxy-substituted indole by ESR is not extensively documented in the literature. rsc.org However, the principles of the technique allow for a hypothetical representation of the data that would be sought in such an experiment to confirm the radical pathway.

Table 1: Illustrative ESR Spin Trapping Data for the Hypothetical Detection of a Radical Intermediate in Indole Functionalization

| Parameter | Description | Illustrative Value |

| Spin Trap | The molecule used to capture the transient radical. | Phenyl N-tert-butylnitrone (PBN) |

| Radical Source | The reagent used to generate the difluoromethyl radical. | Sodium difluoromethanesulfinate (HCF₂SO₂Na) |

| g-value | The center of the ESR signal, indicative of the radical type. | ~2.006 |

| aN (Gauss) | Hyperfine coupling constant to the nitrogen nucleus of the PBN adduct. | 14.5 G |

| aH (Gauss) | Hyperfine coupling constant to the β-hydrogen of the PBN adduct. | 2.8 G |

| aF (Gauss) | Hyperfine coupling constant to the fluorine nuclei of the trapped •CF₂H group. | ~50-60 G (as a triplet) |

This table is for illustrative purposes to demonstrate the type of data obtained from an ESR spin trapping experiment. The values are representative and not from a specific study on this compound.

The observation of a characteristic ESR spectrum with hyperfine couplings consistent with the structure of the PBN-CF₂H adduct would provide compelling evidence for the involvement of the difluoromethyl radical in the reaction mechanism. Computational studies, often performed in tandem with ESR experiments, can further support these findings by calculating theoretical hyperfine coupling constants for proposed radical structures, allowing for a direct comparison with experimental data. nih.gov

Strategic Design and Structure Activity Relationship Sar Principles in Indole Based Chemical Research

The Indole (B1671886) Scaffold as a Privileged Structure in Chemical Biology and Drug Design Concepts

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the fields of chemical biology and medicinal chemistry, widely recognized as a "privileged structure." nih.govijpsr.infoingentaconnect.com This designation, first introduced by Evans and co-workers, describes molecular frameworks that can serve as ligands for a diverse range of biological receptors. ingentaconnect.com Judicious modification of these scaffolds presents a potent strategy for the design of novel receptor agonists and antagonists. ingentaconnect.com The indole scaffold's prevalence in numerous natural products, including alkaloids and the essential amino acid tryptophan, as well as in synthetic pharmaceuticals, underscores its significance. nih.govijpsr.inforesearchgate.net

The versatility of the indole ring allows it to mimic the structures of proteins and bind to various enzymes in a reversible manner, providing extensive opportunities for the discovery of new drugs with diverse mechanisms of action. ijpsr.info Its chemical reactivity makes it amenable to modification, enabling the synthesis of a vast library of derivatives. researchgate.netnih.gov This has led to the development of a wide array of biologically active compounds targeting numerous therapeutic areas, including anti-inflammatory agents, phosphodiesterase inhibitors, and serotonin (B10506) receptor agonists and antagonists. nih.govingentaconnect.com Many of these targets are G-protein coupled receptors (GPCRs), which possess a conserved binding pocket that is recognized by the indole scaffold. nih.gov

The broad utility of the indole framework is evidenced by the large number of approved drugs containing this substructure, such as indomethacin, ondansetron, and tadalafil. nih.gov Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties, making it a central component in modern drug discovery. researchgate.netnih.gov

Rational Design Approaches for Fluorinated Organic Compounds in Molecular Libraries

The introduction of fluorine into organic molecules is a key strategy in modern drug design, often imparting unique and beneficial properties. cooper.edu The rational design of fluorinated compounds involves a deep understanding of the effects of fluorine substitution on a molecule's physicochemical and biological characteristics. nih.govelsevierpure.com Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond can significantly influence factors such as metabolic stability, lipophilicity, and binding affinity. cooper.edu

One of the primary goals in designing fluorinated compounds is to enhance their biological efficacy. For instance, the strategic placement of fluorine atoms can block sites of metabolism, thereby increasing the compound's half-life. cooper.edu Furthermore, fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect how the molecule interacts with its biological target. elsevierpure.com

Computational methods play a crucial role in the rational design of fluorinated molecules. nih.govnih.gov These techniques allow researchers to predict how fluorination will affect a molecule's properties before it is synthesized, saving time and resources. nih.gov For example, theoretical calculations can be used to estimate the impact of fluorine on a molecule's electronic structure and its interaction with a protein's active site. nih.govnih.gov

The development of novel fluorination methodologies has expanded the toolbox for medicinal chemists, enabling the synthesis of a wider range of fluorinated motifs beyond simple fluoro- or trifluoromethyl groups. wiley.com This includes the incorporation of groups like difluoromethyl (CF2H), which can act as a bioisostere for a hydroxyl or thiol group, offering a different set of steric and electronic properties. wiley.com The ability to create diverse molecular libraries of fluorinated compounds is essential for exploring chemical space and identifying new drug candidates. nih.gov

Influence of Substituent Effects on Indole Chemical Properties and Molecular Recognition

The chemical properties and biological activity of the indole ring are highly sensitive to the nature and position of its substituents. tandfonline.commdpi.comacs.org The electronic and steric characteristics of these substituents can profoundly influence the reactivity of the indole nucleus, its ability to participate in intermolecular interactions, and ultimately, its recognition by biological targets. tandfonline.commdpi.com

Electronic Effects of the Benzyloxy Group at C6

The benzyloxy group at the C6 position of the indole ring is generally considered to be an electron-donating group. This is due to the oxygen atom's ability to donate a lone pair of electrons into the aromatic system through resonance. This increased electron density can influence the indole's reactivity in electrophilic aromatic substitution reactions. orgsyn.org

The electronic contribution of the benzyloxy group can also play a role in the biological activity of indole derivatives. By modulating the electron distribution, this substituent can affect the molecule's ability to bind to its target receptor.

Steric and Electronic Contributions of the Difluoromethyl Group at C3

The difluoromethyl (CF2H) group at the C3 position of the indole ring introduces both significant steric bulk and strong electron-withdrawing effects. The C3 position is the most nucleophilic and reactive site on the indole ring for electrophilic substitution. wikipedia.orged.ac.uk The introduction of an electron-withdrawing group at this position can decrease the indole's reactivity towards further electrophilic attack.

The synthesis of N-difluoromethylindoles has been achieved, demonstrating methods for introducing this functionality onto the indole core. researchgate.net While this study focused on N-substitution, the principles of handling difluoromethylating agents are relevant. The synthesis of 2-CF3-3-benzylindoles further illustrates the incorporation of fluorinated groups onto the indole scaffold, although in this case, a trifluoromethyl group is at the C2 position. nih.gov

The CF2H group is often considered a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups. Its unique combination of steric and electronic properties can be exploited to fine-tune the pharmacological profile of a drug candidate. The electron-withdrawing nature of the CF2H group can also influence the acidity of the N-H proton of the indole ring.

Impact of Positional Isomerism on Indole Reactivity

The position of substituents on the indole ring has a dramatic effect on the molecule's stability and reactivity. nih.govresearchgate.net The indole ring itself is not uniformly reactive; for instance, the C3 position is significantly more reactive towards electrophiles than any other position. wikipedia.org Therefore, placing a substituent at C3 versus another position, such as C2, C5, or C6, will lead to vastly different chemical and biological properties.

Studies on positional isomers of substituted indoles have shown that even subtle changes in substituent placement can lead to distinct analytical profiles and, by extension, different biological activities. nih.gov The relative stability of indole isomers is a well-studied phenomenon, with indole itself being more stable than its isomers, isoindole and indolizine. researchgate.net This inherent stability is influenced by the local aromaticity of the fused rings. researchgate.net

When considering the derivatization of the indole scaffold, the choice of where to install a substituent is a critical design element. For example, C3-alkylation or acylation is a common strategy for synthesizing a wide range of indole derivatives. orgsyn.org The regioselectivity of these reactions is a key consideration in any synthetic route.

Exploration of Chemical Space through Indole Derivatization

The indole scaffold serves as a versatile template for the exploration of chemical space in the pursuit of novel bioactive molecules. mdpi.com Its amenability to functionalization at multiple positions allows for the systematic modification of its structure to generate large and diverse libraries of derivatives. mdpi.comacs.org This process of derivatization is central to structure-activity relationship (SAR) studies, where the goal is to understand how changes in molecular structure affect biological activity.

The synthesis of indole derivatives can be achieved through a variety of well-established methods, such as the Fischer indole synthesis, as well as more modern catalytic approaches. creative-proteomics.comorgsyn.org These methods provide access to indoles with a wide range of substituents on both the pyrrole (B145914) and benzene (B151609) rings. For instance, C3-benzylation of indoles can be achieved using benzyl (B1604629) alcohols under mild, iodine-catalyzed conditions. acs.org

The introduction of different functional groups can modulate the indole's properties in predictable ways. For example, the incorporation of electron-donating or electron-withdrawing groups can alter the molecule's electronic profile and, consequently, its binding affinity for a particular target. researchgate.netnih.gov Similarly, the addition of bulky or lipophilic substituents can affect the molecule's steric interactions and pharmacokinetic properties. acs.orgnih.gov

Recent advances in synthetic methodology continue to expand the accessible chemical space for indole derivatives. This includes the development of novel methods for C-H functionalization and the introduction of unique structural motifs, such as spirocycles. researchgate.net By systematically exploring this expanded chemical space, researchers can identify new lead compounds with improved potency, selectivity, and drug-like properties. mdpi.commdpi.com

Methodologies for Probing Chemical Interactions (e.g., Computational Molecular Docking Studies, in silico Analysis of Physicochemical Descriptors)

To investigate the potential biological activity and understand the molecular interactions of "6-Benzyloxy-3-(difluoromethyl)-1H-indole," researchers employ a variety of computational methodologies. These in silico techniques provide valuable insights prior to and in conjunction with experimental studies.

Computational Molecular Docking Studies:

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or nucleic acid. youtube.com This technique allows researchers to visualize and analyze the potential interactions between the ligand and the active site of the target. For indole derivatives, docking studies have been successfully used to predict their binding modes to various enzymes, including cyclooxygenase-2 (COX-2) and penicillin-binding proteins. nih.govnih.govresearchgate.net In the context of "this compound," docking studies could be employed to predict its binding affinity and pose within the active site of a hypothesized target. The results can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to binding. mdpi.com

Interactive Data Table: Example of Docking Study Results for Indole Derivatives

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interactions |

| Indole Derivative A | COX-2 | -8.5 | Hydrogen bond with Ser-530 |

| Indole Derivative B | PIM1 Kinase | -9.2 | π-π stacking with Phe-123 |

| Indole Derivative C | AChE | -7.9 | Hydrophobic interactions |

Note: This table is illustrative and based on typical data from docking studies of indole derivatives against various targets. The specific values for "this compound" would require a dedicated computational study.

In silico Analysis of Physicochemical Descriptors (QSAR):

Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org This is achieved by calculating various physicochemical descriptors for each molecule and correlating them with their measured activity. nih.gov These descriptors can be categorized as hydrophobic, electronic, steric, and topological.

For indole derivatives, QSAR studies have revealed the importance of various descriptors in predicting their antibacterial activity. nih.govresearchgate.net These can include parameters like the Randic index (a topological descriptor), dipole moment, and electronic energy. nih.govsemanticscholar.org An in silico analysis of "this compound" would involve the calculation of a wide range of descriptors to predict its potential biological activities and drug-like properties.

Interactive Data Table: Key Physicochemical Descriptors for SAR Analysis

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Affects hydrophobicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Influences cell penetration and oral bioavailability |

| Molecular Weight (MW) | Mass of the molecule | A factor in Lipinski's rule of five for drug-likeness |

| Number of Hydrogen Bond Donors/Acceptors | Potential for hydrogen bonding | Critical for target binding affinity and specificity |

| Dipole Moment | Measure of molecular polarity | Can influence long-range interactions with the target |

| Electronic Energy | Total energy of the molecule's electrons | Can correlate with reactivity and binding affinity |

Note: This table provides examples of commonly used descriptors in QSAR studies.

By employing these computational tools, researchers can gain a deeper understanding of the structural features of "this compound" that are likely to govern its biological activity, guiding further experimental investigation and optimization.

Emerging Methodologies and Future Research Directions in 6 Benzyloxy 3 Difluoromethyl 1h Indole Chemistry

Development of Green Chemistry Approaches for Indole (B1671886) Synthesis and Functionalization

The synthesis of indole derivatives has traditionally relied on methods that often require harsh conditions and hazardous reagents. Modern organic synthesis is increasingly driven by the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy sources to reduce waste and improve safety. researchgate.net

Recent advancements have focused on adapting classical indole syntheses to greener conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times and often improving yields for reactions like the Fischer, Bischler, and Madelung indole syntheses. nih.govsciforum.netorganic-chemistry.org Many of these reactions can be performed under solvent-free conditions, further enhancing their green credentials by eliminating the need for volatile organic solvents. sciforum.netorganic-chemistry.org The use of water as a reaction medium or the application of reusable solid acid catalysts also represent significant strides in sustainable indole chemistry. researchgate.net

For the synthesis of 6-Benzyloxy-3-(difluoromethyl)-1H-indole, a green approach could be envisioned starting from precursors like 4-benzyloxyaniline or N-acyl-o-toluidine derivatives. A potential route is the Batcho-Leimgruber indole synthesis, for which a procedure to produce 6-benzyloxy-2-nitrotoluene, a key intermediate, has been established. orgsyn.org This could be followed by condensation and reductive cyclization, with opportunities to replace traditional reagents with greener alternatives. Another promising method is a microwave-assisted, solvent-free Bischler synthesis, which could construct the 2-aryl-indole core that might be a precursor to the target molecule. organic-chemistry.org

Table 1: Comparison of Green Chemistry Approaches for Indole Synthesis

| Methodology | Key Features | Potential Application for Target Compound | Representative References |

| Microwave-Assisted Synthesis (MAOS) | Rapid heating, shorter reaction times, improved yields. | Acceleration of classical syntheses (e.g., Fischer, Bischler) using benzyloxy-substituted precursors. | nih.govsciforum.netmdpi.com |

| Solvent-Free Reactions | Reduced solvent waste, simplified workup, often performed on solid supports. | Solid-state Bischler or Madelung synthesis under microwave irradiation. | sciforum.netorganic-chemistry.org |

| Aqueous Media | Use of water as a safe, non-toxic, and inexpensive solvent. | Friedel-Crafts type reactions or MCRs in water, potentially with surfactants. | researchgate.net |

| Reusable Catalysts | Use of solid acid or nanocatalysts that can be recovered and reused. | Application of reusable catalysts for cyclization or functionalization steps. | researchgate.net |

Applications of Flow Chemistry in Indole Synthesis and Derivatization

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages in terms of safety, scalability, process control, and reaction efficiency. ucsb.eduyoutube.com This technology is particularly well-suited for indole synthesis, as it allows for precise control over reaction parameters like temperature and pressure, enabling the use of conditions that are often inaccessible or unsafe in batch reactors. beilstein-journals.orgyoutube.com

A telescoped flow synthesis of this compound could be a highly efficient future strategy. Such a process might begin with the flow synthesis of a 6-benzyloxyindole (B15660) core from a suitable precursor, for example, via a high-temperature Fischer indole synthesis. mdpi.comuc.pt The output of this first reactor could then be directly channeled into a second reactor for a C3-difluoromethylation step. This integrated approach would minimize manual handling, improve reproducibility, and allow for safer on-demand production of the target compound. ucsb.edu

Table 2: Selected Indole Syntheses Adapted to Flow Chemistry

| Synthesis Method | Typical Flow Conditions | Advantages in Flow | Reference |

| Fischer Indole | High temperature/pressure, microwave-assisted flow. | Rapid, high throughput, scalable. | mdpi.com |

| Reissert Indole | Catalytic hydrogenation (e.g., H-Cube®), high temperature. | Safe handling of H₂ gas, controlled reduction/cyclization. | mdpi.com |

| Hemetsberger–Knittel | High temperature (e.g., 220 °C), short residence time (e.g., 30s). | Drastic reduction in reaction time compared to batch. | mdpi.com |

| Reductive Carbonylation | High pressure CO (10-20 bar), Pd-catalysis. | Safe use of toxic CO gas, efficient reductive cyclization. | beilstein-journals.orgnih.gov |

Advanced Catalytic Systems for Site-Specific Functionalization of Indoles

Direct C–H functionalization has become a powerful strategy in organic synthesis, offering an atom-economical way to modify complex molecules without the need for pre-functionalized starting materials. rsc.org For the indole scaffold, which possesses multiple C–H bonds of varying reactivity, achieving site-selectivity is a significant challenge. acs.org Advanced catalytic systems, primarily based on transition metals like rhodium (Rh), ruthenium (Ru), palladium (Pd), and iridium (Ir), have enabled the precise functionalization of nearly every position on the indole ring. rsc.orgrsc.org

The key to controlling regioselectivity often lies in the use of directing groups (DGs) installed on the indole nitrogen. acs.orgnih.gov These DGs coordinate to the metal catalyst and position it in proximity to a specific C–H bond, facilitating its activation. By carefully choosing the DG, functionalization can be directed to the typically less reactive C4, C5, C6, or C7 positions on the benzene (B151609) ring, or to the C2 position of the pyrrole (B145914) ring. nih.govacs.org

For this compound, which is already substituted at C3 and C6, these advanced catalytic methods offer exciting possibilities for further diversification. By installing a suitable directing group on the indole nitrogen, it would be possible to selectively introduce new functional groups at the C2, C4, C5, or C7 positions. For instance, a carbamoyl (B1232498) DG could direct a ruthenium catalyst to functionalize the C2 or C7 positions. rsc.org Similarly, a transient directing group strategy using an amino acid could enable Pd-catalyzed alkynylation at the C4 position. acs.org This approach would allow the generation of a library of novel analogues from a common advanced intermediate, each with unique structural features for biological screening.

Chemoinformatic and Computational Screening for Novel Indole Derivatives and Design

Chemoinformatics and computational chemistry are indispensable tools in modern drug discovery, enabling the rational design and virtual screening of vast libraries of compounds before their synthesis. preprints.orgrsc.org Techniques such as molecular docking, molecular dynamics (MD) simulations, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties allow researchers to prioritize candidates with the highest likelihood of biological activity and favorable pharmacokinetic profiles. preprints.orgnih.gov

The indole scaffold is a frequent subject of such in silico studies due to its prevalence in bioactive molecules. researchgate.net Computational models have been successfully used to design indole-based inhibitors for a wide range of biological targets, including enzymes like α-glucosidase, cholinesterases, and various protein kinases. preprints.orgnih.govnih.gov These studies often involve creating a series of virtual analogues of a lead compound and simulating their interactions within the target's active site to identify key binding interactions and predict affinity. preprints.org

The this compound framework is an ideal candidate for computational exploration. Starting with this core structure, novel derivatives can be designed in silico by introducing various substituents at the unoccupied positions (N1, C2, C4, C5, C7). These virtual libraries can then be screened against the 3D structures of pharmacological targets. For example, docking studies could predict whether certain derivatives might fit into the active site of a specific kinase, while MD simulations could assess the stability of the predicted protein-ligand complex over time. preprints.org Such computational screening would provide a rational basis for selecting the most promising derivatives for synthesis and biological evaluation. rsc.org

Multicomponent Reactions and Cascade Processes for Efficient Indole Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. arkat-usa.org This approach aligns perfectly with the principles of green chemistry by minimizing steps, solvent use, and waste generation. MCRs like the Ugi, Passerini, and Pictet-Spengler reactions have been widely used to create diverse libraries of heterocyclic compounds. arkat-usa.orgnih.gov

The indole nucleus can be either constructed de novo using an MCR or can serve as a component in one. rsc.orgresearchgate.net For example, an innovative two-step sequence involving an Ugi-4CR followed by an acid-catalyzed cyclization can assemble the indole-2-carboxamide core from simple anilines. rsc.org Alternatively, existing indoles can act as nucleophiles in reactions to rapidly build molecular complexity.

There are several plausible MCR strategies for the synthesis of derivatives related to this compound. One approach would be to use a substituted aniline (B41778), such as 4-benzyloxyaniline, in an Ugi reaction with an aldehyde, an isocyanide, and an acid component to assemble a precursor that can be subsequently cyclized to form the indole ring. rsc.orgrsc.org This could provide a modular route to various C2 and C3-substituted 6-benzyloxyindoles. Another strategy could involve using the this compound scaffold itself as a component in a subsequent MCR, potentially leveraging its remaining nucleophilic sites to construct highly complex, fused heterocyclic systems. rsc.org

Strategic Incorporation of this compound into Complex Molecular Architectures

The indole scaffold is a privileged structure in many complex natural products and pharmaceuticals, including well-known alkaloids and modern targeted therapies. rsc.org The specific substitution pattern of this compound makes it a potentially valuable building block for the synthesis of novel, complex molecular architectures.

The C6-benzyloxy group serves not only to modulate the electronic properties of the indole ring but also acts as a protected phenol (B47542). This group can be strategically removed at a later stage in a synthesis to reveal a hydroxyl group, which can then be used as a handle for further functionalization, such as etherification, esterification, or as a key pharmacophore for hydrogen bonding interactions with a biological target.